A Technical Guide to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 1211533-31-1): A Key Building Block for Targeted Protein Degradation
A Technical Guide to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS 1211533-31-1): A Key Building Block for Targeted Protein Degradation
Executive Summary: This document provides a comprehensive technical overview of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, a heterocyclic compound of significant interest in modern drug discovery. We will delve into the foundational importance of the pyrazolo[4,3-d]pyrimidine scaffold, detail the physicochemical properties of the title compound, outline a representative synthetic pathway, and explore its primary application as a versatile chemical intermediate. The guide's central thesis is to illuminate the compound's role not as an end-product therapeutic, but as a crucial, reactive building block for the synthesis of advanced targeted therapeutics, particularly in the rapidly evolving field of targeted protein degradation.
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry. Its structure is bioisosteric to purine, the core of essential biomolecules like adenine and guanine. This similarity allows pyrazolo[4,3-d]pyrimidine derivatives to effectively mimic endogenous ligands and interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][2][3]
This structural advantage has led to the development of derivatives with a wide spectrum of pharmacological activities, including:
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Cyclin-Dependent Kinase (CDK) Inhibition: Targeting cell cycle progression for anticancer applications.[4][5][6]
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mTOR Inhibition: Modulating a key pathway in cell growth and proliferation, also relevant to cancer therapy.[7]
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Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibition: For the treatment of anemia.[8]
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Adenosine Receptor Antagonism: Showing potential in neurological and inflammatory disorders.[9]
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Anti-inflammatory Activity: Through mechanisms such as the inhibition of nitric oxide (NO) production.[10][11]
The subject of this guide, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, leverages this potent core, but its primary value lies in the strategically placed chlorine atom, which serves as a reactive handle for further chemical elaboration.
Physicochemical & Structural Properties
A clear understanding of a compound's fundamental properties is essential for its application in synthetic chemistry. The key identifiers and characteristics of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1211533-31-1 | [12][13] |
| IUPAC Name | 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Molecular Formula | C₆H₅ClN₄O | [13] |
| Molecular Weight | 184.58 g/mol | [13] |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | [13] |
| Primary Application | Synthesis Building Block, Protein Degrader Building Block | [13] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis and Chemical Reactivity
While specific, proprietary synthesis routes may vary between manufacturers, a plausible and efficient synthesis can be constructed based on established organochemical principles for this heterocyclic family. The general strategy involves the formation of the pyrazole ring, followed by the construction of the fused pyrimidinone ring, and finally, a chlorination step.
Representative Synthetic Protocol
The following multi-step protocol is a generalized representation based on common synthetic routes for pyrazolo[4,3-d]pyrimidines.[7][10][11] The causality behind these steps is crucial: the sequence is designed to build complexity from simple starting materials, culminating in the desired functionalized core.
Step 1: Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxamide
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Begin with a suitable pyrazole precursor, such as ethyl 4-nitro-1-methyl-1H-pyrazole-5-carboxylate.
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Reduce the nitro group to an amine (e.g., using catalytic hydrogenation with Pd/C or a chemical reducing agent like SnCl₂).
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Convert the resulting ethyl ester to a primary amide via ammonolysis. This step is critical to set up the necessary functional group for the subsequent pyrimidine ring closure.
Step 2: Cyclization to form 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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React the 4-amino-1-methyl-1H-pyrazole-5-carboxamide with a C1 source like diethyl carbonate or urea under basic conditions.
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Heating this mixture drives the cyclization, forming the stable, fused pyrimidinone ring system.
Step 3: Chlorination to yield 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Treat the resulting dione with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF.[10][11]
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This reaction proceeds via a Vilsmeier-Haack-type intermediate, selectively converting one of the lactam groups into the more reactive chloro-substituent. This final step is what imparts the "building block" character to the molecule.
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Purify the final product using standard techniques such as recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Generalized synthetic workflow for the target compound.
Key Chemical Reactivity: The Role of the C5-Chloro Group
The entire utility of this molecule as a research tool hinges on the reactivity of the chlorine atom at the 5-position. This position is electronically activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the adjacent nitrogen atoms and the pyrimidinone ring system sufficiently polarizes the C-Cl bond, making the carbon atom susceptible to attack by nucleophiles.
This reactivity allows for the straightforward and high-yield introduction of a vast array of functionalities, most commonly amine-containing linkers, which is the foundational reaction for its use in creating targeted protein degraders.
Core Application: An Intermediate for Targeted Protein Degradation (TPD)
While the pyrazolo[4,3-d]pyrimidine core is a known kinase binder, the title compound is most valuable as a starting material for constructing PROteolysis TArgeting Chimeras (PROTACs) .[13]
A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of three parts:
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Warhead: A ligand that binds to the target protein of interest (POI).
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Linker: A flexible chain connecting the two ends.
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E3 Ligase Ligand: A molecule that binds to an E3 ubiquitin ligase enzyme.
In this context, the 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one serves as a precursor to the warhead . The pyrazolo[4,3-d]pyrimidin-7-one moiety binds to the target protein (e.g., a kinase), and the C5-chloro position is the pre-installed attachment point for the linker.
General Workflow for PROTAC Synthesis
Caption: Workflow for synthesizing a PROTAC using the title compound.
Mechanism of Action Context: Kinase Degradation
Many derivatives of the pyrazolo[4,3-d]pyrimidine scaffold are potent inhibitors of kinases involved in cancer cell signaling, such as CDKs or members of the PI3K/AKT/mTOR pathway.[6][7] A PROTAC derived from this building block would not merely inhibit the kinase but would actively target it for destruction, offering a more profound and durable therapeutic effect.
The diagram below illustrates this concept. The PROTAC forms a ternary complex between the target kinase and an E3 ligase, leading to the kinase's ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC action on a generic kinase signaling pathway.
Conclusion
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is more than just another heterocyclic molecule. It represents a convergence of a biologically validated scaffold with a synthetically versatile functional group. Its identity as a key building block for targeted protein degraders places it at the forefront of contemporary drug discovery. For researchers in oncology, immunology, and other fields driven by kinase signaling, this compound provides a reliable and efficient starting point for the rational design of next-generation therapeutics that can degrade, rather than merely inhibit, disease-causing proteins. Its strategic value in the synthesis of PROTACs ensures its continued relevance and importance in the development of novel medicines.
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